(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
Brand Name:
Vulcanchem
CAS No.:
106006-85-3
VCID:
VC20783655
InChI:
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1
SMILES:
CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Molecular Formula:
C10H15N3OS
Molecular Weight:
225.31 g/mol
(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
CAS No.: 106006-85-3
Cat. No.: VC20783655
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106006-85-3 |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | N-[(6R)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |
| Standard InChI | InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m1/s1 |
| Standard InChI Key | VVPFOYOFGUBZRY-ZCFIWIBFSA-N |
| Isomeric SMILES | CCC(=O)N[C@@H]1CCC2=C(C1)SC(=N2)N |
| SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
| Canonical SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator